2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Overview
Description
2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, also known as DMBIH, is a chemical compound that belongs to the family of imidazole derivatives1. It is a white or off-white powder that is soluble in water and organic solvents1. DMBIH has been found to have antifungal and antibacterial properties, making it a promising candidate for use in the development of new drugs1.
Synthesis Analysis
DMBIH can be synthesized through the reaction of 2,5-dimethylbenzyl isothiocyanate with amino alcohols1. The compound can also be synthesized through the reaction of 2,5-dimethylbenzyl chloride with imidazole in the presence of a base1.
Molecular Structure Analysis
DMBIH has a molecular formula of C12H17N2S.HCl and a molecular weight of 260.8 g/mol1. The InChI and SMILES strings provide a textual representation of the compound’s structure1.
Chemical Reactions Analysis
The synthesis reactions mentioned above are the key chemical reactions involving DMBIH1. Further details about its reactivity would require more specific information or context.
Physical And Chemical Properties Analysis
DMBIH has a melting point of 116-117°C and a boiling point of 340°C at 760 mmHg1. DMBIH has a log P value of 2.87, indicating that it is moderately lipophilic1. The compound is stable under normal conditions of use and storage1.Safety And Hazards
Future Directions
The antifungal and antibacterial properties of DMBIH make it a promising candidate for use in the development of new drugs1. Further research could explore its potential applications in various fields of research and industry.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-3-4-10(2)11(7-9)8-15-12-13-5-6-14-12;/h3-4,7H,5-6,8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGAZUUGJPORRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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